molecular formula C19H18N2O3 B2496323 2-[[(Z)-2,2-dimethylhydrazono](4-methoxyphenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 1024672-20-5

2-[[(Z)-2,2-dimethylhydrazono](4-methoxyphenyl)methyl]-1H-indene-1,3(2H)-dione

Cat. No. B2496323
CAS RN: 1024672-20-5
M. Wt: 322.364
InChI Key: QTIKWFKEVBJXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione" is a part of a diverse class of chemicals that includes arylhydrazones of β-diketones. These compounds are of significant interest due to their varied applications in the field of synthetic organic chemistry, as well as their potential biological activities. This document provides a comprehensive overview of the synthesis, molecular structure analysis, chemical reactions and properties, as well as physical and chemical properties analysis of this compound and closely related analogs.

Synthesis Analysis

The synthesis of arylhydrazones of β-diketones, which includes compounds similar to the one , involves the reaction of β-diketones with arylhydrazines. Sethukumar et al. (2011) detailed the synthesis of a series of arylhydrazones, showcasing the versatility of this approach. Their method exemplifies the creation of structures that potentially include the target compound through effective intramolecular hydrogen bonding, impacting the chemical shifts observed in NMR spectra (Sethukumar et al., 2011).

Molecular Structure Analysis

The molecular structure of arylhydrazones, including the compound of interest, is characterized by X-ray diffraction (XRD) techniques, providing insights into their conformation and resonance-assisted hydrogen bonding (RAHB). The XRD analysis of similar compounds confirms the envelop conformation of the dimedone ring, a structural feature that is crucial for understanding the chemical behavior and reactivity of these molecules (Sethukumar et al., 2011).

Chemical Reactions and Properties

Arylhydrazones of β-diketones undergo various chemical reactions, including nucleophilic addition, cyclization, and condensation, driven by their unique molecular structure. The presence of the arylhydrazone moiety allows for selective reactivity with electrophiles, while the β-diketone segment can participate in condensation reactions, leading to the formation of complex heterocyclic systems. These reactions are fundamental in synthesizing novel organic compounds with potential applications in medicinal chemistry and materials science.

Physical Properties Analysis

The physical properties of arylhydrazones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure, specifically the nature of the substituents on the aryl ring and the configuration of the hydrazone linkage. These properties are essential for determining the compound's suitability for various applications, including its potential use in organic electronic materials or as intermediates in pharmaceutical synthesis.

Chemical Properties Analysis

The chemical properties of the target compound, including acidity, basicity, and reactivity towards various reagents, are crucial for its application in synthetic chemistry. The electronic nature of the substituents on the aryl ring and the indene dione core significantly influence these properties, impacting the compound's behavior in chemical reactions. Understanding these properties is vital for designing reaction pathways and conditions that yield desired products efficiently.

Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective Synthesis : The compound is used in the stereoselective synthesis of Z-3-alkoxy-3-[(4′-methoxyphenyl)methylidene]-1(3H)-isobenzofuranones, identified via X-ray crystallography (Kapoor et al., 2003).

Fluorescent Chemosensors

  • Fluorescent Chemosensors : Utilized as a highly selective fluorescent chemosensor for Cu2+, showing sensitivity and selectivity towards this cation over others. The fluorescence turn-on mechanism is mediated by intramolecular charge transfer (Subhasri et al., 2014).

Ultrasound-Assisted Synthesis

  • Ultrasound-Assisted Synthesis : Employed in the synthesis of various indene-dione derivatives using ultrasound irradiation, demonstrating an environmentally benign approach with good yields (Ghahremanzadeh et al., 2011).

Photochromism and Acidochromism

  • Photochromism and Acidochromism : The compound shows photochromic properties and is also used for studying acid/base-induced solid-state fluorescence switching due to its specific molecular structure (Chen et al., 2010).

Optoelectronic and Charge Transport Properties

  • Optoelectronic and Charge Transport Properties : Investigated for its potential as an efficient material for organic light-emitting diodes (OLEDs), focusing on its structural, optoelectronic, and charge transport properties (Wazzan & Irfan, 2019).

properties

IUPAC Name

2-[N-(dimethylamino)-C-(4-methoxyphenyl)carbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(2)20-17(12-8-10-13(24-3)11-9-12)16-18(22)14-6-4-5-7-15(14)19(16)23/h4-11,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIKWFKEVBJXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.